molecular formula C11H23N3O B7921326 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921326
M. Wt: 213.32 g/mol
InChI Key: JMHXZIBLIPXFIZ-UHFFFAOYSA-N
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Description

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethanone group, and an amino-ethyl-isopropyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethanone Group: This step often involves the acylation of the pyrrolidine ring using reagents such as acyl chlorides or anhydrides.

    Attachment of the Amino-Ethyl-Isopropyl-Amino Substituent: This can be done through nucleophilic substitution reactions where the amino group reacts with an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethanone groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The amino and ethanone groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
  • 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone
  • 1-{3-[(2-Amino-ethyl)-propyl-amino]-pyrrolidin-1-yl}-ethanone

Uniqueness

1-{3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHXZIBLIPXFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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